Dihydro Indocyanine Green Sodium Salt

描述

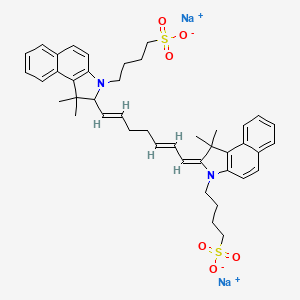

Dihydro Indocyanine Green Sodium Salt is a derivative of Indocyanine Green, a cyanine dye widely used in medical diagnostics. This compound is known for its near-infrared fluorescence properties, making it valuable in various imaging applications. The molecular formula of this compound is C43H48N2Na2O6S2, and it has a molecular weight of 798.96 g/mol .

作用机制

生化分析

Biochemical Properties

Dihydro Indocyanine Green Sodium Salt interacts with various biomolecules in the body. Following intravenous injection, it is rapidly bound to plasma proteins, of which albumin is the principal carrier (95%) . The nature of these interactions is primarily due to the compound’s structure and its affinity for certain proteins.

Cellular Effects

The effects of this compound on cells and cellular processes are primarily observed in its role as a diagnostic agent. It is used for determining cardiac output, hepatic function, and liver blood flow . It influences cell function by providing a means of visualizing these physiological processes.

Molecular Mechanism

The mechanism of action of this compound involves its uptake from the plasma almost exclusively by the hepatic parenchymal cells and its secretion entirely into the bile . This process allows the compound to be used as an index of hepatic function.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in studies involving its use as a fluorescent probe . The compound shows greater physicochemical stability in aqueous solution when exposed to light at 37 °C .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study involving rats, sentinel lymph nodes were visualized within minutes with the compound at a low dose (0.05 mg/kg) .

Metabolic Pathways

This compound is involved in metabolic pathways related to hepatic function. It is taken up from the plasma almost exclusively by the hepatic parenchymal cells and is secreted entirely into the bile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are primarily through the vascular system due to its binding to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within the hepatic parenchymal cells . This localization allows the compound to be used as an index of hepatic function.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Dihydro Indocyanine Green Sodium Salt involves the condensation of 1,1-dimethyl-3-(4-sulfobutyl)-2,3-dihydro-1H-benz[e]indole with 2,4,6-heptatrien-1-ylidene derivatives. The reaction typically occurs in the presence of a base such as sodium hydroxide and under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The final product is often lyophilized to obtain a stable powder form, which can be reconstituted for various applications .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often facilitated by reagents like hydrogen peroxide.

Reduction: The compound can be reduced under specific conditions, although this is less common.

Substitution: Substitution reactions can occur, particularly involving the sulfonate groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a base.

Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically leads to the formation of sulfoxides or sulfones .

科学研究应用

Dihydro Indocyanine Green Sodium Salt has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe in various chemical assays.

Biology: Employed in cellular imaging to study biological processes.

Medicine: Utilized in diagnostic imaging, particularly in angiography and tumor detection.

Industry: Applied in the development of new imaging technologies and materials .

相似化合物的比较

Indocyanine Green: The parent compound, widely used in medical diagnostics.

Fluorescein: Another fluorescent dye used in imaging but with different spectral properties.

Rhodamine: A fluorescent dye with applications in both biological and chemical research.

Uniqueness: Dihydro Indocyanine Green Sodium Salt is unique due to its enhanced stability and specific fluorescence properties in the near-infrared region. This makes it particularly valuable for deep tissue imaging, where other dyes may not perform as effectively .

生物活性

Dihydro Indocyanine Green Sodium Salt (DICG) is a derivative of the well-known fluorescent dye Indocyanine Green (ICG). This compound is primarily utilized in medical imaging and diagnostic procedures due to its unique photophysical properties and biological activities. This article explores the biological activity of DICG, focusing on its mechanisms, applications, and relevant research findings.

DICG is a water-soluble tricarbocyanine dye with a peak spectral absorption in the near-infrared (NIR) range, specifically around 800 nm. It exhibits strong fluorescence properties, enabling its use in various imaging techniques. Upon administration, DICG binds predominantly to plasma proteins, particularly albumin, facilitating its distribution and retention in the bloodstream.

Key Properties

- Chemical Structure : this compound

- Absorption Peak : ~800 nm

- Fluorescence Emission : Shortwave infrared (SWIR) window (1000-2000 nm)

- Binding Affinity : Predominantly to β-lipoproteins and albumin

1. In Vivo Imaging

DICG is extensively used for real-time imaging of blood flow and tissue perfusion during surgical procedures. Its ability to provide high-contrast images makes it invaluable in visualizing microvascular structures.

| Study | Application | Outcome |

|---|---|---|

| Laparoscopic surgery | 99.9% success rate in visualizing microvascular blood flow | |

| Hepatobiliary imaging | Enhanced sensitivity and resolution compared to traditional methods |

2. Toxicity Studies

Research has indicated that DICG may exhibit photosensitizing toxicity under certain conditions. A study involving human retinal pigment epithelial (RPE) cells demonstrated that the elimination of sodium from the solvent reduced both the uptake of DICG and its associated toxicity when exposed to light.

- Toxicity Assessment Methods : Light microscopy, calcein AM staining, trypan blue exclusion test

- Findings : Reduced cell viability and mitochondrial activity were observed with sodium-containing solutions compared to sodium-free solutions .

Clinical Applications

DICG has been utilized in various clinical settings, particularly for assessing liver function and cardiac output. Its rapid hepatic uptake allows for effective monitoring of liver blood flow and function.

Clinical Relevance

- Cardiac Output Measurement : DICG provides reliable data for assessing heart function due to its rapid clearance from the bloodstream by the liver .

- Liver Function Tests : The dye's exclusive hepatic metabolism allows for accurate evaluations of liver health, making it suitable for patients with chronic liver disease .

Case Studies

Several case studies highlight the efficacy of DICG in clinical practice:

- Liver Surgery : A study demonstrated that intraoperative use of DICG improved visualization of hepatic structures, leading to enhanced surgical outcomes.

- Ophthalmic Procedures : In retinal surgeries, DICG has been used to visualize choroidal circulation effectively, aiding in the management of macular holes.

属性

IUPAC Name |

disodium;4-[2-[(1E,5E,7E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-2-ylidene]hepta-1,5-dienyl]-1,1-dimethyl-2H-benzo[e]indol-3-yl]butane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H52N2O6S2.2Na/c1-42(2)38(44(28-14-16-30-52(46,47)48)36-26-24-32-18-10-12-20-34(32)40(36)42)22-8-6-5-7-9-23-39-43(3,4)41-35-21-13-11-19-33(35)25-27-37(41)45(39)29-15-17-31-53(49,50)51;;/h6,8-13,18-27,39H,5,7,14-17,28-31H2,1-4H3,(H,46,47,48)(H,49,50,51);;/q;2*+1/p-2/b8-6+,23-9+,38-22+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMKDVKRPRLGDW-GFKHGPOOSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N(C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C=CCCC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(N(C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])/C=C/CC/C=C/C=C/4\C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H50N2Na2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747647 | |

| Record name | Disodium 4-(2-{(1E,5E,7E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)-1H-benzo[e]indol-2-ylidene]hepta-1,5-dien-1-yl}-1,1-dimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)butane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

801.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132970-51-4 | |

| Record name | Disodium 4-(2-{(1E,5E,7E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)-1H-benzo[e]indol-2-ylidene]hepta-1,5-dien-1-yl}-1,1-dimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)butane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。